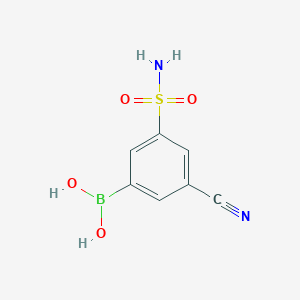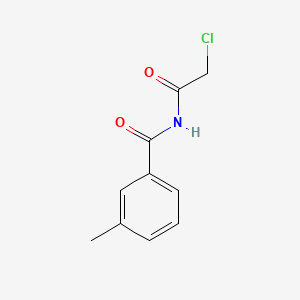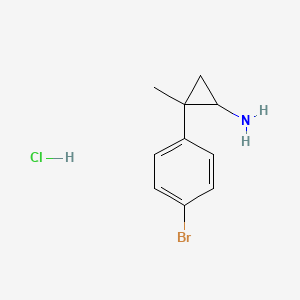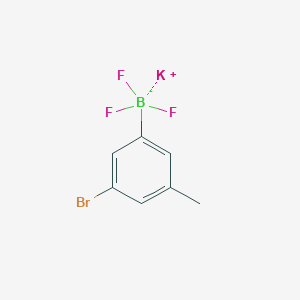![molecular formula C8H11BF3KN2O B13460684 potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide is a chemical compound with the molecular formula C5H9BF3O.K. It is known for its unique structure, which includes a trifluoroborate group attached to a pyrazole ring and an oxane moiety. This compound is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) as a fluorinating agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can be reduced to form borohydride derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like methanol or dichloromethane under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include boronic acids, borohydride derivatives, and substituted trifluoroborate compounds. These products are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
Potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate group can form stable complexes with various metal ions, which can then participate in catalytic cycles. The pyrazole ring can interact with biological molecules, influencing enzyme activity and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(oxan-2-yl)boranuide
- Potassium isopropenyltrifluoroborate
- Potassium trifluoro[(oxan-2-yl)methyl]boranuide
Uniqueness
Potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide is unique due to its specific combination of a trifluoroborate group, a pyrazole ring, and an oxane moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various scientific research applications .
Propriétés
Formule moléculaire |
C8H11BF3KN2O |
|---|---|
Poids moléculaire |
258.09 g/mol |
Nom IUPAC |
potassium;trifluoro-[2-(oxan-2-yl)pyrazol-3-yl]boranuide |
InChI |
InChI=1S/C8H11BF3N2O.K/c10-9(11,12)7-4-5-13-14(7)8-3-1-2-6-15-8;/h4-5,8H,1-3,6H2;/q-1;+1 |
Clé InChI |
FEQJWSKSFZDFSO-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=NN1C2CCCCO2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13460613.png)
![4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride](/img/structure/B13460614.png)

![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)



![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)
![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)

![rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)
